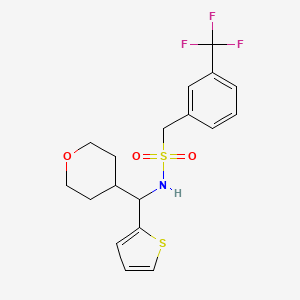

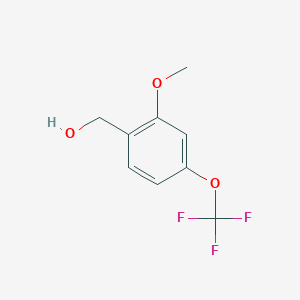

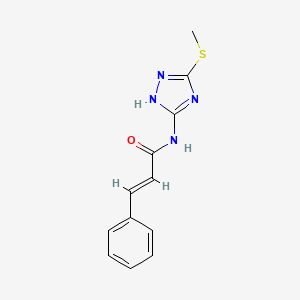

![molecular formula C12H17BrClNO B2494001 4-[(4-溴苯基)甲基]氧杂-4-胺盐酸盐 CAS No. 1385696-37-6](/img/structure/B2494001.png)

4-[(4-溴苯基)甲基]氧杂-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, where brominated aryl amines serve as key intermediates or reactants. For instance, tris(4-bromophenyl)aminium hexachloridoantimonate, known as 'Magic Blue', demonstrates the role of bromophenyl groups in strong oxidizing agents due to its structural features and low inner-sphere reorganization energies (Quiroz-Guzmán & Brown, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing 4-bromophenyl groups exhibits unique characteristics, such as planar N atoms and specific C-N bond distances, contributing to their stability and reactivity. The analysis through X-ray diffraction and computational methods, such as Density Functional Theory (DFT), plays a crucial role in understanding these molecules' structural properties (Tamer et al., 2016).

Chemical Reactions and Properties

Bromophenyl compounds participate in various chemical reactions, including oxidative reactions and palladium-catalyzed tandem reactions, demonstrating their versatility in organic synthesis. Their reactivity is influenced by the presence of bromine, which can undergo electrophilic aromatic substitution, and their ability to form complex structures with potential applications in material science and pharmaceuticals (Liu et al., 2012).

科学研究应用

选择性血清素抑制剂

4-[(4-溴苯基)甲基]氧杂-4-胺盐酸盐已被研究为大脑中血清素耗竭的有效拮抗剂,显示出比去甲肾上腺素更有效的血清素抑制作用。这一特性表明其在靶向血清素神经元(Fuller et al., 1978)方面具有潜在应用价值。

电化学反应中介体

它作为胺间接氧化的电子转移中介体具有高效性,表明其在合成有机化学和电化学研究中的实用性。这种应用在将苄胺转化为相应席夫碱的背景下尤为重要(Pletcher & Zappi, 1989)。

非线性光学性质

对4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺的研究显示其在非线性光学研究中的潜力。该化合物的分子结构稳定性和分子内电荷转移性质表明其在光学材料科学领域的实用性(Tamer et al., 2016)。

芳基肟合成

4-[(4-溴苯基)甲基]氧杂-4-胺盐酸盐在芳基肟的一锅法合成中起着关键作用。这一过程在有机合成中具有重要意义,能够在温和条件下直接将甲基基团转化为肟基团(Chandrappa et al., 2012)。

属性

IUPAC Name |

4-[(4-bromophenyl)methyl]oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKZORDFNCCPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

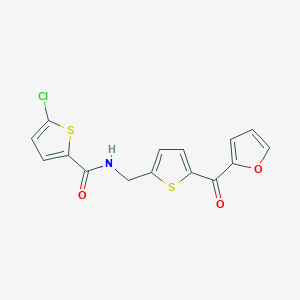

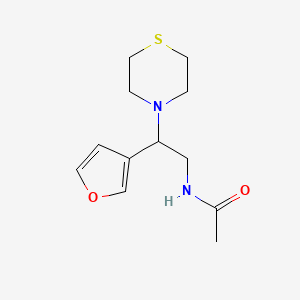

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

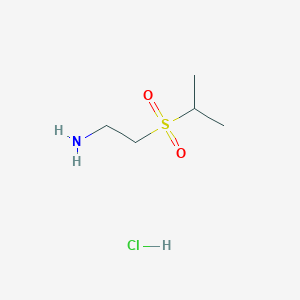

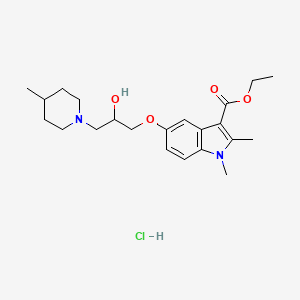

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)

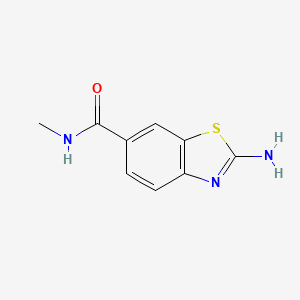

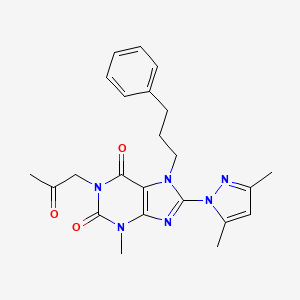

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)